Cas no 158500-59-5 (5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester)

5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester 化学的及び物理的性質
名前と識別子
-
- 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-, methyl ester
- 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester
- CNIDIOSIDE B METHYL ESTER
- Methyl 3-[6-(β-D-glucopyranosyloxy)-7-methoxy-1-benzofuran-5-yl]p ropanoate
- 6-(beta-D-Glucopyranosyloxy)-7-methoxy-5-benzofuranpropanoic acid methyl ester
- [ "" ]
- CnidiosideBmethylester
- 5-Benzofuranpropanoic acid, 6-(-D-glucopyranosyloxy)-7-methoxy-, methyl ester
- CS-0023929
- AKOS032948841
- FS-10436
- 158500-59-5
- NCGC00385419-01
- methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate
- NCGC00385419-01_C19H24O10_5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy-, methyl ester
- HY-N3606
- METHYL 3-(7-METHOXY-6-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1-BENZOFURAN-5-YL)PROPANOATE
- DA-51999
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- インチ: InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1
- InChIKey: AARIHENRSOEJOC-DGQOTAAJSA-N
- ほほえんだ: COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2
計算された属性
- せいみつぶんしりょう: 412.13700
- どういたいしつりょう: 412.13694696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 10
- 重原子数: 29
- 回転可能化学結合数: 8
- 複雑さ: 545
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 148Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 603.5±55.0 °C at 760 mmHg
- フラッシュポイント: 318.8±31.5 °C
- PSA: 148.05000
- LogP: -0.27430
- じょうきあつ: 0.0±1.8 mmHg at 25°C
5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE93448-100mg |
Cnidioside B methyl ester |
158500-59-5 | 98% by HPLC | 100mg |
$8405.00 | 2024-04-20 | |
A2B Chem LLC | AE93448-10mg |
Cnidioside B methyl ester |
158500-59-5 | 98% by HPLC | 10mg |
$1379.00 | 2024-04-20 | |
TargetMol Chemicals | TN5653-1 ml * 10 mm |
Cnidioside B methyl ester |
158500-59-5 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5653-5 mg |
Cnidioside B methyl ester |
158500-59-5 | 5mg |
¥5365.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5653-1 mL * 10 mM (in DMSO) |
Cnidioside B methyl ester |
158500-59-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
A2B Chem LLC | AE93448-1000mg |
Cnidioside B methyl ester |
158500-59-5 | 98% by HPLC | 1000mg |
$43277.00 | 2024-04-20 | |
A2B Chem LLC | AE93448-50mg |
Cnidioside B methyl ester |
158500-59-5 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
A2B Chem LLC | AE93448-25mg |
Cnidioside B methyl ester |
158500-59-5 | 98% by HPLC | 25mg |
$2875.00 | 2024-04-20 | |
A2B Chem LLC | AE93448-5mg |
Cnidioside B methyl ester |
158500-59-5 | 98% by HPLC | 5mg |
$830.00 | 2024-04-20 | |
TargetMol Chemicals | TN5653-5 mg |
Cnidioside B methyl ester |
158500-59-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 |
5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
7. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl esterに関する追加情報
Recent Advances in the Study of 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester (CAS: 158500-59-5)
The compound 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester (CAS: 158500-59-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzofuran derivative, characterized by its unique glucopyranosyloxy and methoxy substituents, exhibits promising biological activities, making it a subject of intensive investigation for potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the exploration of the compound's anti-inflammatory and antioxidant properties. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The study attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory effects, recent research has highlighted the compound's role in metabolic regulation. A preprint article on *bioRxiv* reported that this benzofuran derivative enhances glucose uptake in adipocytes by activating the AMPK pathway. This finding opens new avenues for investigating its utility in managing metabolic disorders such as diabetes and obesity. The study also noted the compound's low cytotoxicity, which is a critical factor for its further development as a therapeutic agent.
The synthetic methodology for 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester has also been refined in recent years. A 2022 paper in *Organic Letters* described an efficient glycosylation strategy to introduce the b-D-glucopyranosyloxy moiety, achieving a high yield and stereoselectivity. This advancement is expected to facilitate the large-scale production of the compound for further pharmacological studies and clinical trials.
Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and pharmacodynamics. Preliminary in vivo studies have shown variable bioavailability, likely due to its glycosidic linkage, which may undergo enzymatic hydrolysis in the gastrointestinal tract. Researchers are currently exploring prodrug strategies and formulation technologies to improve its stability and absorption.
In conclusion, 5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester (CAS: 158500-59-5) represents a multifaceted compound with significant therapeutic potential. Ongoing research aims to address its limitations while capitalizing on its anti-inflammatory, antioxidant, and metabolic regulatory properties. Future studies will likely focus on optimizing its structure-activity relationships and evaluating its efficacy in preclinical models, paving the way for its eventual clinical application.
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